molecular formula C10H12ClN3O2 B13605184 1-(5-Chloro-2-nitrophenyl)piperazine

1-(5-Chloro-2-nitrophenyl)piperazine

Cat. No.: B13605184
M. Wt: 241.67 g/mol
InChI Key: KNBXZNOINBXAQT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5-Chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-chloro-2-aminophenyl)piperazine.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

1-(5-Chloro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)piperazine: This compound has a similar structure but lacks the nitro group, resulting in different chemical and biological properties.

    1-(4-Chloro-2-nitrophenyl)piperazine: This compound has the chloro and nitro groups in different positions, which can affect its reactivity and interactions with molecular targets.

Biological Activity

1-(5-Chloro-2-nitrophenyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of piperazine derivatives known for their pharmacological potential, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a piperazine ring substituted with a 5-chloro-2-nitrophenyl group. The synthesis of this compound typically involves nucleophilic substitution reactions, which can yield various derivatives with modified biological properties.

1. Neuropharmacological Activity

Research indicates that this compound exhibits significant binding affinity to various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2A) receptors. A study highlighted that compounds in this class demonstrated a binding ratio characteristic of atypical antipsychotics, suggesting potential use in treating psychiatric disorders . Specifically, the compound's interaction with the serotonin receptor may contribute to its therapeutic effects in mood regulation.

Receptor Binding Affinity (pKi)
D2> 8
5-HT2A> 7.88

This data suggests that modifications to the piperazine structure can significantly influence receptor affinity and selectivity, which is critical for developing new antipsychotic medications.

2. Antimicrobial Properties

Antimicrobial studies have shown that piperazine derivatives, including this compound, possess moderate to good antibacterial and antifungal activities. The presence of halogen substituents in the phenyl ring has been correlated with enhanced bioactivity against various pathogens .

Case Study: Antibacterial Activity
In vitro tests revealed that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

3. Insecticidal Activity

Additionally, some studies have reported the insecticidal properties of piperazine derivatives, with certain compounds showing high mortality rates against mosquito larvae at low concentrations (e.g., 1 mg/L) . This aspect highlights the versatility of these compounds beyond traditional pharmaceutical applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance, the introduction of different substituents on the piperazine or phenyl rings can enhance receptor binding or improve antimicrobial efficacy .

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBXZNOINBXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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